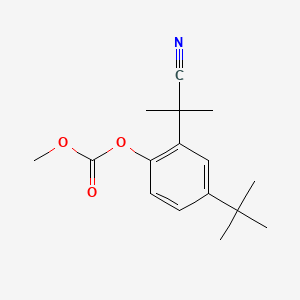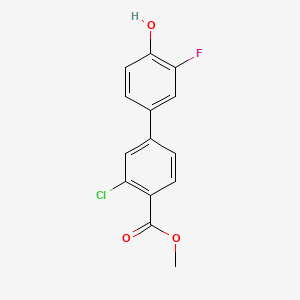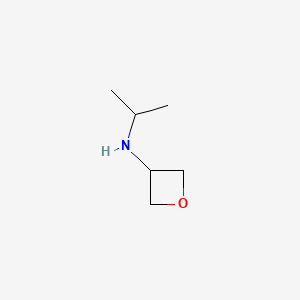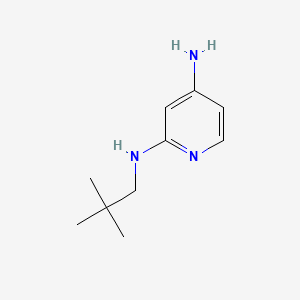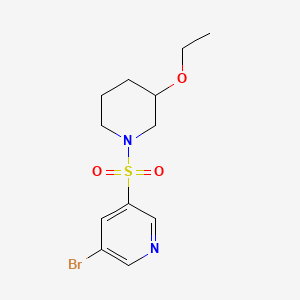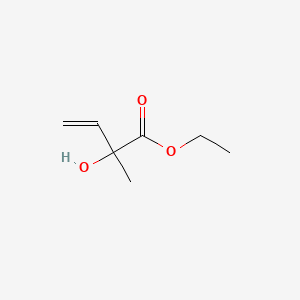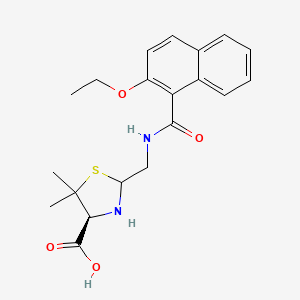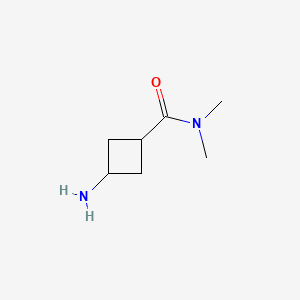
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their diverse biological activities. This particular compound features a phenylsulfonyl group, a chlorine atom, and an iodine atom attached to the indole ring, making it a unique and versatile molecule in chemical research.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.
Functional Group Introduction: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Halogenation: The chlorine and iodine atoms are introduced through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry for scalability and efficiency.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfides.
Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Research into its derivatives aims to discover new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the halogen atoms may contribute to its overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-6-chloro-2-iodo-5-azaindole can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)indole: Lacks the chlorine and iodine atoms, making it less reactive in certain substitution reactions.
6-Chloroindole: Lacks the phenylsulfonyl and iodine groups, resulting in different biological activities and chemical reactivity.
2-Iodoindole: Lacks the phenylsulfonyl and chlorine groups, affecting its overall properties and applications.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQNHSTBZYPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
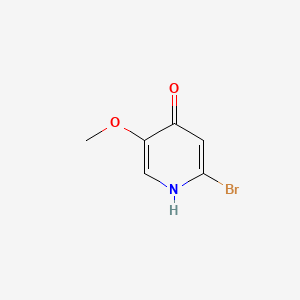
![(Z)-but-2-enedioic acid;(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581027.png)
